4-Butoxyphenol
Overview
Description
4-Butoxyphenol: is an organic compound with the molecular formula C10H14O2 p-butoxyphenol . This compound is characterized by a phenol group substituted with a butoxy group at the para position. It is a light brown to brown crystalline powder with a molecular weight of 166.22 g/mol .
Mechanism of Action
Target of Action
4-Butoxyphenol is a type of phenolic compound Phenolic compounds are known to interact with various cellular components, including proteins and lipids, and can influence numerous biochemical pathways .
Mode of Action
It has been studied as a model compound for tocopherols, which are known antioxidants . It was found that amines exhibit certain synergism to 4-alkoxyphenols, which includes this compound . This suggests that this compound might interact with its targets in a similar way to tocopherols, potentially acting as an antioxidant.
Biochemical Pathways
They can act as antioxidants, neutralizing harmful free radicals, and can also modulate signaling pathways, gene expression, and enzyme activities .
Result of Action
As a phenolic compound and potential antioxidant, it may help to protect cells from oxidative stress and damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds like this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Butoxyphenol are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
It is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well defined. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Butoxyphenol can be synthesized through the etherification of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods:
In industrial settings, this compound is produced through a similar etherification process, but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves filtration, hydrolysis, neutralization, and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Butoxyphenol can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Chemistry:
4-Butoxyphenol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of radical reactions and mechanisms .
Biology:
In biological research, this compound is used to study enzyme mechanisms, particularly those involving phenolic substrates .
Medicine:
While not a common pharmaceutical agent, this compound is used in the development of certain drugs and in the study of drug metabolism .
Industry:
In the industrial sector, this compound is used in the production of liquid crystals and as an intermediate in the manufacture of various chemicals .
Comparison with Similar Compounds
4-Methoxyphenol (p-Anisole): Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxyphenol: Similar structure but with an ethoxy group.
4-Propoxyphenol: Similar structure but with a propoxy group.
Uniqueness:
4-Butoxyphenol is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher solubility in organic solvents and specific reactivity patterns .
Properties
IUPAC Name |
4-butoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGFXOXUIDRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059548 | |
Record name | Phenol, 4-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-94-1 | |
Record name | 4-Butoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BUTOXYPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BUTOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8188DBS68J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Butoxyphenol in materials science?
A1: this compound serves as a key building block in the synthesis of liquid crystals. [] Researchers have utilized it to create novel diamine monomers, specifically 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA). [] These monomers are then polymerized to produce polyimides, a class of high-performance polymers known for their thermal stability, mechanical strength, and potential applications in various fields, including liquid crystal displays.
Q2: How does the structure of this compound contribute to the properties of the resulting liquid crystals?
A2: The structure of this compound influences the properties of the final liquid crystal materials. The butoxy chain introduces flexibility into the molecule, which can impact the liquid crystal's phase transition temperatures and viscosity. Additionally, the presence of both aromatic and aliphatic components in this compound allows for fine-tuning the polarity and intermolecular interactions within the liquid crystal material. [] This fine-tuning is crucial for optimizing the performance of liquid crystals in applications like displays.
Q3: What are the potential environmental concerns related to this compound?
A3: While this compound is a valuable precursor for liquid crystal synthesis, it's crucial to consider its potential environmental impact. Research indicates that alkylphenols, a class of compounds to which this compound belongs, exhibit varying levels of toxicity to aquatic organisms like the green algae Chlamydomonas reinhardtii. [] Further investigation into the biodegradability and ecotoxicological effects of this compound and its degradation products is necessary to ensure its safe and sustainable use.
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